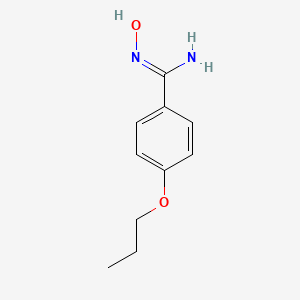
(Z)-N'-hydroxy-4-propoxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-4-propoxybenzenecarboximidamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxy-4-propoxybenzenecarboximidamide can be synthesized from 4-propoxybenzonitrile . The synthetic route typically involves the following steps:
Hydrolysis: 4-propoxybenzonitrile is hydrolyzed to form 4-propoxybenzoic acid.
Amidation: The 4-propoxybenzoic acid is then converted to 4-propoxybenzamide.
Hydroxylation: Finally, the 4-propoxybenzamide undergoes hydroxylation to form N’-hydroxy-4-propoxybenzenecarboximidamide.
Industrial Production Methods
Industrial production methods for N’-hydroxy-4-propoxybenzenecarboximidamide are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-propoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N’-hydroxy-4-propoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-propoxybenzenecarboximidamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-methoxybenzenecarboximidamide
- N-hydroxy-4-ethoxybenzenecarboximidamide
- N-hydroxy-4-butoxybenzenecarboximidamide
Uniqueness
N’-hydroxy-4-propoxybenzenecarboximidamide is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N'-hydroxy-4-propoxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(11)12-13/h3-6,13H,2,7H2,1H3,(H2,11,12) |
InChI Key |
OOCDAYWHISVQPO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)

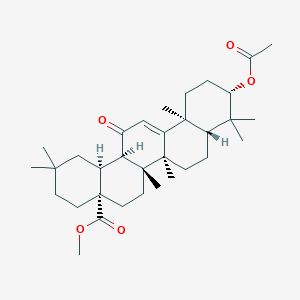
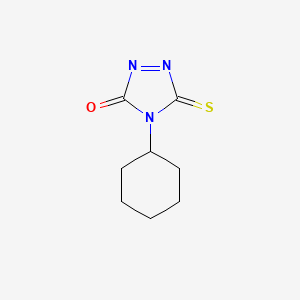
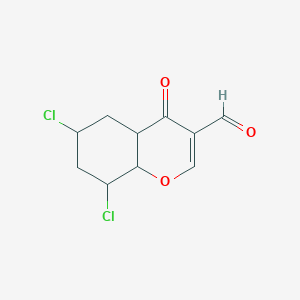
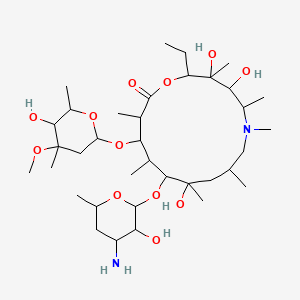
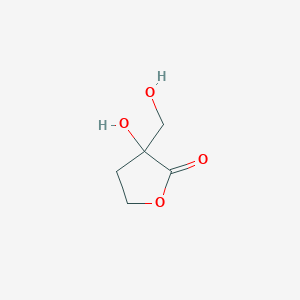
![2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)](/img/structure/B12348564.png)
![2-[4-(2-Methoxyethoxy)phenyl]ethanamine](/img/structure/B12348572.png)
![Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate](/img/structure/B12348578.png)
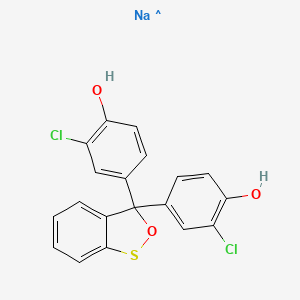
![6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1,3-diazinane-2,4-dione](/img/structure/B12348583.png)

![4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid](/img/structure/B12348604.png)
